molecular formula C15H21NO4S2 B2900856 (1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705921-72-7

(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No. B2900856
CAS RN: 1705921-72-7
M. Wt: 343.46
InChI Key: RRTLGOXCQMEZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, also known as WIN 64821, is a chemical compound that belongs to the class of bicyclic azetidines. This compound has been of great interest to the scientific community due to its potential applications in pharmacology and medicinal chemistry. 2.1]octane.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have a wide range of biological activities . Research aimed at the stereoselective preparation of this structure has been significant due to its potential applications in medicinal chemistry.

Nematicidal Activity

Derivatives of 8-azabicyclo[3.2.1]octane have shown nematicidal activity against plant-parasitic nematodes, which are a global agricultural problem . The development of novel, environmentally friendly, and efficient nematicides is a crucial area of research, and this compound’s derivatives are promising candidates.

Neurotransmitter Research

The structure is related to serotonin (5-HT) receptors, which are involved in various physiological activities. Research into the homology between the 5-HT receptors of nonmammalian and mammals can lead to the development of new drugs affecting these pathways .

Total Synthesis of Complex Molecules

The 8-azabicyclo[3.2.1]octane core is a key synthetic intermediate in the total synthesis of complex molecules. Its unique structure poses a challenge in synthesis, making it an important area of study for organic chemists .

Development of 5-HT3 Receptor Antagonists

The compound’s framework is used in the design and synthesis of 5-HT3 receptor antagonists. These antagonists have potential therapeutic applications in treating conditions like irritable bowel syndrome and anxiety .

properties

IUPAC Name

8-benzylsulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-21(17,18)15-9-13-7-8-14(10-15)16(13)22(19,20)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTLGOXCQMEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

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